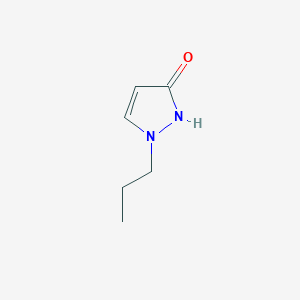![molecular formula C15H30N2Si B11714721 1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine](/img/structure/B11714721.png)
1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine is a chemical compound that features a piperazine ring substituted with a pentynyl chain bearing a triethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-(Triethylsilyl)pent-4-yn-1-ol, which is then converted to 5-(Triethylsilyl)pent-4-yn-1-amine.
Formation of the Piperazine Ring: The 5-(Triethylsilyl)pent-4-yn-1-amine is then reacted with piperazine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring or the pentynyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine involves its interaction with specific molecular targets. The triethylsilyl group can influence the compound’s reactivity and binding properties, while the piperazine ring can interact with various biological receptors and enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-(Trimethylsilyl)-4-pentyn-1-ol: Similar structure but with a hydroxyl group instead of a piperazine ring.
5-(Triethylsilyl)pent-4-yn-1-amine: Precursor in the synthesis of the target compound.
1-(5-(Trimethylsilyl)pent-4-yn-1-yl)piperazine: Similar compound with a trimethylsilyl group instead of a triethylsilyl group.
Uniqueness
1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine is unique due to the presence of both the triethylsilyl group and the piperazine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C15H30N2Si |
|---|---|
Peso molecular |
266.50 g/mol |
Nombre IUPAC |
triethyl(5-piperazin-1-ylpent-1-ynyl)silane |
InChI |
InChI=1S/C15H30N2Si/c1-4-18(5-2,6-3)15-9-7-8-12-17-13-10-16-11-14-17/h16H,4-8,10-14H2,1-3H3 |
Clave InChI |
SILIKGDFKRATAG-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C#CCCCN1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


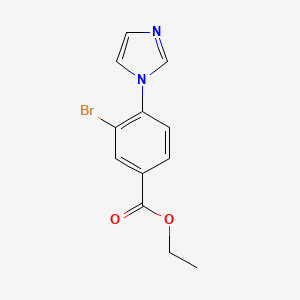
![2,2,2-trichloro-N-[(2Z)-1,3-thiazolidin-2-ylidene]ethanimidamide](/img/structure/B11714651.png)
![3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11714652.png)


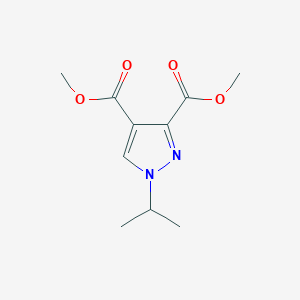
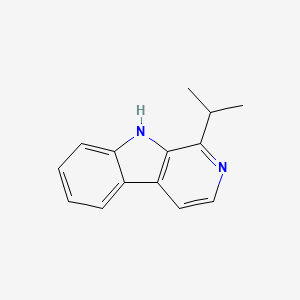
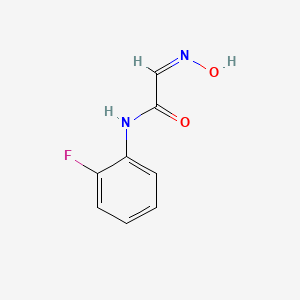
![Ethyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B11714704.png)



![(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl acetate](/img/structure/B11714718.png)
